molecular formula C20H27N5O2 B5298509 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one

1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one

Cat. No. B5298509
M. Wt: 369.5 g/mol
InChI Key: OLXHOGZVROWTAJ-UHFFFAOYSA-N
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Description

1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one, also known as AMB-17, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. AMB-17 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects.

Mechanism of Action

The exact mechanism of action of 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain and are the primary target of benzodiazepines. By binding to the GABA-A receptor, 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one has been shown to have anxiolytic and sedative effects in animal models. In a study conducted on mice, 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one was found to increase the time spent in the open arms of an elevated plus maze, indicating anxiolytic effects. In another study conducted on rats, 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one was found to increase the duration of sleep, indicating sedative effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one is its potential as a drug candidate for the treatment of anxiety disorders. Its anxiolytic and sedative effects make it a promising alternative to benzodiazepines, which are known to have a high risk of dependence and withdrawal. However, one of the limitations of 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one is its limited bioavailability and solubility, which may affect its pharmacokinetic properties.

Future Directions

There are several future directions for the research on 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one. One direction is the development of novel diazepane derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one in other fields such as oncology and immunology. Furthermore, the elucidation of the exact mechanism of action of 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one may lead to the development of more specific and selective drugs for the treatment of anxiety disorders.

Synthesis Methods

The synthesis of 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one involves the reaction of 1-benzyl-4-ethyl-3-methyl-1,4-diazepan-5-one with 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified by column chromatography to obtain pure 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one.

Scientific Research Applications

1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one has been investigated for its anxiolytic and sedative effects. In pharmacology, 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one has been studied for its potential as a drug candidate for the treatment of anxiety disorders. In medicinal chemistry, 1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one has been used as a lead compound for the development of novel diazepane derivatives with improved pharmacological properties.

properties

IUPAC Name

1-[2-(5-amino-3-methylpyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-3-17-13-23(20(27)14-25-18(21)11-15(2)22-25)10-9-19(26)24(17)12-16-7-5-4-6-8-16/h4-8,11,17H,3,9-10,12-14,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXHOGZVROWTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3C(=CC(=N3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one

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